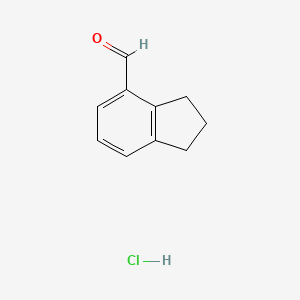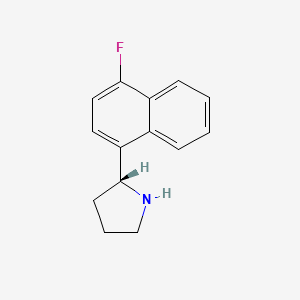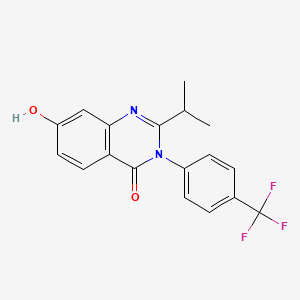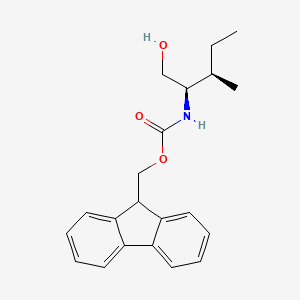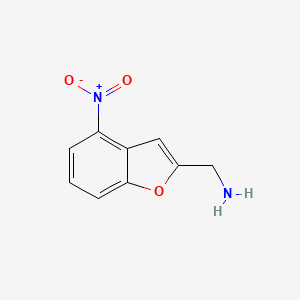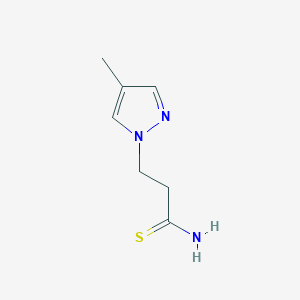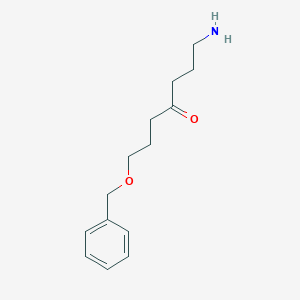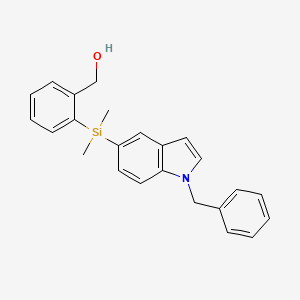
(2-((1-Benzyl-1H-indol-5-yl)dimethylsilyl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-((1-Benzyl-1H-indol-5-yl)dimethylsilyl)phenyl)methanol is an organic compound that features a complex structure with an indole moiety, a benzyl group, and a silyl-protected phenylmethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((1-Benzyl-1H-indol-5-yl)dimethylsilyl)phenyl)methanol typically involves multiple steps:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis or other indole-forming reactions.
Introduction of the Benzyl Group: Benzylation of the indole nitrogen can be performed using benzyl halides in the presence of a base.
Silylation: The phenylmethanol group can be protected using a silylating agent such as chlorodimethylsilane in the presence of a base.
Coupling Reactions: The final coupling of the silylated phenylmethanol with the benzylated indole can be achieved using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the indole or benzyl groups, potentially leading to hydrogenation products.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the indole or phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like NaBH4 (Sodium borohydride).
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand or catalyst in organic reactions.
Biology and Medicine
Pharmacological Studies: Investigation of its potential as a drug candidate or its biological activity.
Biochemical Research: Use as a probe or tool in studying biochemical pathways.
Industry
Materials Science:
Chemical Manufacturing: Use as a precursor or intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of (2-((1-Benzyl-1H-indol-5-yl)dimethylsilyl)phenyl)methanol would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various biochemical pathways. The silyl group might play a role in protecting the compound from metabolic degradation, enhancing its stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(2-((1-Benzyl-1H-indol-5-yl)dimethylsilyl)phenyl)ethanol: Similar structure with an ethanol group instead of methanol.
(2-((1-Benzyl-1H-indol-5-yl)dimethylsilyl)phenyl)amine: Similar structure with an amine group instead of methanol.
Uniqueness
The unique combination of the indole moiety, benzyl group, and silyl-protected phenylmethanol in (2-((1-Benzyl-1H-indol-5-yl)dimethylsilyl)phenyl)methanol may confer distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C24H25NOSi |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
[2-[(1-benzylindol-5-yl)-dimethylsilyl]phenyl]methanol |
InChI |
InChI=1S/C24H25NOSi/c1-27(2,24-11-7-6-10-21(24)18-26)22-12-13-23-20(16-22)14-15-25(23)17-19-8-4-3-5-9-19/h3-16,26H,17-18H2,1-2H3 |
InChI Key |
FPLIKQNARGEPQE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC2=C(C=C1)N(C=C2)CC3=CC=CC=C3)C4=CC=CC=C4CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


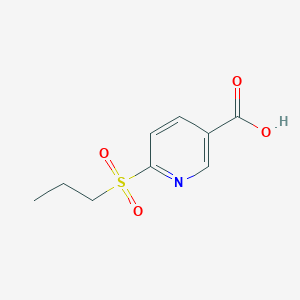
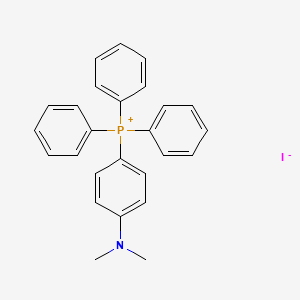
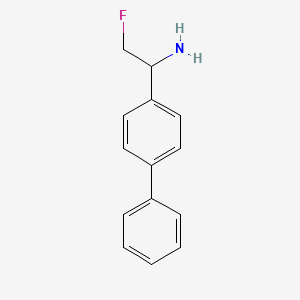
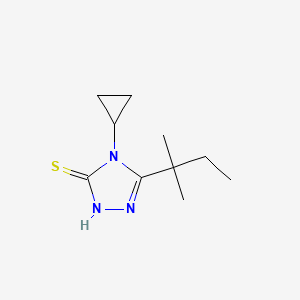
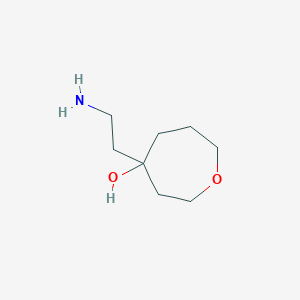
![N-[(E)-Phenylmethylidene]benzenecarboximidamide](/img/structure/B13152020.png)
